Cas no 2229514-99-0 (tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate
- 2229514-99-0
- EN300-1891109
-
- Inchi: 1S/C19H24N2O3/c1-13-7-8-14-11-15(9-10-16(14)20-13)19(5,12-22)21(6)17(23)24-18(2,3)4/h7-12H,1-6H3
- InChI Key: ZABGVUDAYXNRBJ-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C=O)(C)C1C=CC2C(=CC=C(C)N=2)C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 328.17869263g/mol
- Monoisotopic Mass: 328.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 59.5Ų
tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1891109-2.5g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1891109-0.05g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1891109-0.25g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1891109-5.0g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1891109-0.5g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1891109-1.0g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1891109-1g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1891109-10.0g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1891109-0.1g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1891109-10g |
tert-butyl N-methyl-N-[2-(2-methylquinolin-6-yl)-1-oxopropan-2-yl]carbamate |
2229514-99-0 | 10g |
$5590.0 | 2023-09-18 |
tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate
tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate, identified by the CAS number 2229514-99-0, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical research and development.
At its core, the molecule features a quinoline ring system, which is a heterocyclic aromatic compound with a nitrogen atom. The presence of the quinoline group contributes to the compound's stability and reactivity, making it a valuable component in synthetic chemistry. The substituents attached to the quinoline ring, such as the methyl group at position 6, further enhance its chemical properties, enabling it to participate in a wide range of reactions.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery and development. For instance, researchers have explored the potential of quinoline-based compounds as inhibitors of certain enzymes and receptors, which could lead to novel therapeutic agents. The tert-butyl group in this compound adds bulkiness, which can influence the molecule's pharmacokinetic properties, such as absorption and bioavailability.
The synthesis of tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate involves a multi-step process that typically includes nucleophilic substitution, oxidation, and carbamate formation. These steps are carefully optimized to ensure high yields and purity. The use of advanced catalytic systems and green chemistry principles has also been reported in some synthesis methods, aligning with current trends toward sustainable chemical practices.
In terms of applications, this compound is primarily used as an intermediate in the synthesis of more complex molecules. Its role as an intermediate is crucial in the development of bioactive compounds, such as antibiotics and anticancer agents. The methyl group attached to the nitrogen atom further modulates the compound's reactivity, making it versatile for various transformations.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research has focused on biodegradation studies under different environmental conditions, providing insights into its persistence and potential risks to ecosystems.
In conclusion, tert-butyl N-methyl-N-2-(2-methylquinolin-6-yl)-1-oxopropan-2-ylcarbamate (CAS No: 2229514990) stands out as a significant molecule in contemporary chemical research. Its unique structure, versatile applications, and ongoing research into its properties underscore its importance in advancing scientific knowledge and technological innovation.
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